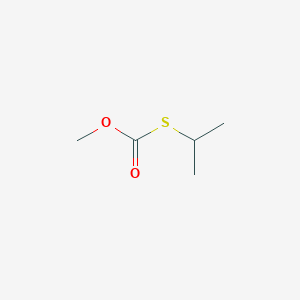

S-Isopropyl o-methyl thiocarbonate

Description

Contextualization within the Broader Thiocarbonyl Compound Class

S-Isopropyl O-methyl thiocarbonate belongs to the vast and varied class of organic compounds known as thiocarbonyls. These molecules are characterized by the presence of a carbon-sulfur double bond (C=S), which is the sulfur analog of the carbonyl group (C=O). fishersci.com The thiocarbonyl functional group is a key feature in a range of compounds, including thioaldehydes, thioketones, and their derivatives where nitrogen or oxygen atoms are also attached to the thiocarbonyl carbon. britannica.com

Thiocarbonyl compounds are generally more reactive than their carbonyl counterparts. This heightened reactivity is attributed to the less effective orbital overlap between the larger sulfur atom and the smaller carbon atom, resulting in a weaker and more polarizable C=S bond compared to the C=O bond. britannica.com This fundamental difference in electronic structure bestows unique chemical properties upon thiocarbonyl compounds and makes them valuable intermediates in organic synthesis.

The classification of thiocarbonyl compounds is broad and includes several subcategories such as thioacyl halides, thioamides, thiocarbamates, thioketones, and thioureas. wikipedia.org this compound falls under the category of thiocarbonates, which are esters of thiocarbonic acid.

Historical Perspectives in Thiocarbonate Research

Research into thiocarbonyl compounds has a rich history, with early investigations dating back to the 19th and early 20th centuries. The synthesis of alkali trithiocarbonates and tetrathioperoxycarbonates was explored, facing challenges related to the solubility and stability of these compounds. google.com Early methods often involved the reaction of carbon disulfide with inorganic sulfides. google.com

A significant advancement in the understanding of thiocarbonyl reactivity came from the study of their reactions with diazo compounds in the 1920s. However, the mechanisms of these reactions, which often lead to the formation of thiiranes and other sulfur-containing heterocycles, were not fully elucidated until much later. uzh.ch The work of Huisgen in the latter half of the 20th century was pivotal in demonstrating that these reactions proceed through a [3+2] cycloaddition to form 1,3,4-thiadiazolines, which then eliminate nitrogen to generate reactive thiocarbonyl ylides. uzh.ch

Over the past few decades, there has been a surge of interest in using thiocarbonyl compounds for the synthesis of complex molecules, including sulfur heterocycles and highly substituted alkenes. uzh.ch Their utility in cycloaddition reactions has been particularly noteworthy, with thioketones being recognized as "super-dipolarophiles" and "super-dienophiles". uzh.ch The development of radical chemistry associated with the thiocarbonyl group has further expanded their synthetic applications. acs.org

Scope and Research Significance of this compound

This compound, with the chemical formula C₅H₁₀O₂S, is a specific member of the thiocarbonate family that has garnered attention in chemical research. myskinrecipes.com While not as extensively studied as some other thiocarbonyl compounds, its unique structure, containing both an isopropyl and a methyl group attached to the thiocarbonate core, offers specific steric and electronic properties that can be exploited in various chemical transformations.

The research significance of this compound and related O-alkyl thiocarbonates lies in their utility as precursors in synthetic organic chemistry. For instance, they have been utilized in deoxygenative trifluoromethylation reactions, highlighting their role in introducing fluorinated motifs into organic molecules.

The physical and chemical properties of this compound are presented in the table below, providing a foundation for its application in research and synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₀O₂S |

| Molecular Weight | 134.1967 g/mol |

| Boiling Point | 158.2±23.0 °C (Predicted) |

| CAS Number | 38103-97-8 |

Data sourced from MySkinRecipes myskinrecipes.com

The study of this compound contributes to the broader understanding of thiocarbonyl chemistry, providing insights into reaction mechanisms and enabling the development of new synthetic methodologies. Its specific substitution pattern allows for fine-tuning of reactivity and selectivity in chemical reactions, making it a valuable tool for synthetic chemists.

Structure

3D Structure

Properties

IUPAC Name |

methyl propan-2-ylsulfanylformate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2S/c1-4(2)8-5(6)7-3/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOVKKNWZGJZOHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S Isopropyl O Methyl Thiocarbonate and Analogues

Direct Synthetic Routes to S-Isopropyl O-Methyl Thiocarbonate

Direct synthetic routes to this compound primarily involve the formation of the thiocarbonate linkage in a highly controlled and efficient manner. These methods are often favored for their atom economy and procedural simplicity.

Photocatalytic Decarboxylation-Thiolation Approaches

A novel and efficient one-pot protocol for the conversion of carboxylic acids to thiols involves a photocatalytic decarboxylation-thiolation reaction. nih.govrsc.org This method utilizes a thionocarbonate reagent that facilitates a radical relay process through the facile cleavage of an N–O bond, which acts as an "internal oxidant". nih.govrsc.org

This approach employs acridine-type photocatalysis to activate carboxylic acids. nih.govrsc.org The process is initiated by a photoexcited acridine (B1665455) that reacts with a carboxylic acid via a proton-coupled electron transfer (PCET), followed by decarboxylation to form an alkyl radical. nih.govresearchgate.net This radical is then trapped by a thionocarbonate reagent, which also serves to regenerate the acridine photocatalyst. rsc.orgnih.gov A key advantage of this method is the interplay between the reagent and the photocatalyst, allowing for the direct conversion of unprotected acids to thiols upon a mildly basic work-up. nih.govrsc.org

The proposed mechanism involves several key steps:

Photoexcitation of the acridine catalyst.

Proton-coupled electron transfer (PCET) with the carboxylic acid.

Decarboxylation to form an alkyl radical.

Radical attack on the thionocarbonate reagent.

N-O bond cleavage and generation of a phthalimide (B116566) radical.

Regeneration of the acridine catalyst through consecutive electron and proton transfer steps. researchgate.net

Optimization studies have been crucial in enhancing the efficiency of this photocatalytic method. researchgate.net It was found that the progressive addition of the acridine photocatalyst significantly improves the reaction outcome, with isolated yields reaching up to 85% for certain products. researchgate.net The choice of catalyst is also important, with bulkier acridine catalysts sometimes leading to slightly diminished yields. researchgate.net Notably, the reaction proceeds efficiently under an air atmosphere, providing an operational advantage. researchgate.net

The scope of this decarboxylation-thiolation reaction is broad, tolerating a variety of functional groups such as free hydroxyls, amides, and halides. nih.gov It is also compatible with numerous heterocyclic cores, including pyridine, pyrazole, indole, piperidine, oxetane, benzodioxane, and tetrahydrofuran. nih.gov Furthermore, N-protected amino acids can be successfully converted into their corresponding thiocarbonates. nih.gov While the initially formed thiocarbonates can be converted to free thiols, it is often more convenient to isolate them in their protected thiocarbonate form due to the odor and susceptibility to oxidation of free thiols. researchgate.net

Table 1: Selected Examples from Decarboxylation-Thiolation Reaction Scope

| Entry | Carboxylic Acid Substrate | Product (Thiocarbonate) | Yield (%) |

| 1 | Adamantane-1-carboxylic acid | 3a | 85 |

| 2 | Cyclohexanecarboxylic acid | 3b | 78 |

| 3 | 1-Methylcyclohexane-1-carboxylic acid | 3c | 91 |

| 4 | 4-Phenylbutanoic acid | 3d | 72 |

| 5 | (Piperidin-1-yl)acetic acid derivative | 3e | 65 |

| 6 | Tetrahydrofuran-2-carboxylic acid | 3k | 55 |

| 7 | 4-Chlorobenzoic acid derivative | 3n | 76 |

| 8 | Pyridine-3-carboxylic acid derivative | 3p | 68 |

| 9 | N-Boc-glycine | 3z | 75 |

Yields are for the isolated thiocarbonate product. Data sourced from Lipilin, D. L., et al. (2024). nih.govresearchgate.net

Precursor-Based Syntheses

An alternative to photocatalytic methods is the synthesis from pre-formed precursors, such as monothiocarbonate salts.

The synthesis of thiocarbonates can be achieved by utilizing sodium monothiocarbonate salts. These salts are typically prepared through the hydrolysis of thiophosgene (B130339) or by the reaction of a base with carbonyl sulfide (B99878). wikipedia.org The monothiocarbonate anion (CO₂S²⁻) can then act as a nucleophile in reactions with appropriate electrophiles to form the desired thiocarbonate ester. wikipedia.org While specific examples for this compound are not detailed in the provided context, this general approach represents a viable synthetic pathway.

Related Synthesis Strategies for Thiocarbonate Derivatives

A variety of other synthetic strategies have been developed for the synthesis of a broader range of thiocarbonate derivatives, including cyclic and acyclic structures.

One common method for the synthesis of cyclic thiocarbonates involves the reaction of a halohydrin with phosgene (B1210022) or an alkyl chloroformate to form an adduct, which is then reacted with a source of anionic sulfur. trea.com Another approach utilizes the reaction of diols with thiophosgene. researchgate.net

The use of Lawesson's reagent is a well-established method for the conversion of carbonyl compounds, including those in complex molecules like natural chlorins, into their thiocarbonyl analogues. mdpi.com This can be a useful tool for the synthesis of certain thiocarbonate derivatives.

Furthermore, trithiocarbonates can be prepared by reacting carbon disulfide with sodium hydrosulfide. wikipedia.org These trithiocarbonates can then be converted to dithiocarbonates through hydrolysis. wikipedia.org The synthesis of unsymmetrical trithiocarbonates has also been described, starting from compounds like 3-mercapto-1-propane-sulfonic acid, sodium salt, which reacts with carbon disulfide and sodium hydroxide (B78521) to form a stable trithiocarbonate (B1256668) salt intermediate. chemrxiv.org

General Synthetic Routes for O-Alkyl S-Aryl Thiocarbonates

The synthesis of O-alkyl S-aryl thiocarbonates involves the formation of a C-S bond between the thiocarbonyl carbon and an aryl group. Several methodologies have been developed to achieve this transformation, often relying on metal-catalyzed cross-coupling reactions.

One prominent method is the palladium-catalyzed thiocarbonylation of aryl iodides. rsc.org In this approach, an aryl iodide is reacted with carbon monoxide and an aryl thiol surrogate in the presence of a palladium catalyst. rsc.org For the synthesis of O-alkyl S-aryl thiocarbonates, this can be adapted by using an O-alkyl thiocarbamate or a related species as the sulfur source. A typical catalytic system might involve a palladium source like bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) and a phosphine (B1218219) ligand. rsc.org This method benefits from good functional group tolerance. rsc.org

Another effective strategy involves copper-catalyzed cross-coupling reactions. A convenient and efficient method has been described for constructing C–S bonds starting from O-alkyl phenylcarbamothioates. researchgate.net These compounds react with arylboronic acids in a Chan-Lam type reaction, using a copper catalyst such as copper(II) acetate (B1210297) (Cu(OAc)₂) or copper(I) oxide (Cu₂O), to yield O-alkyl S-aryl carbonimidothioates, which are structurally related to thiocarbonates. researchgate.net This approach is advantageous as it uses odorless and readily available sulfur sources and can be performed in water. researchgate.net

A third, conceptually related transformation is the Newman-Kwart rearrangement. While classically used to synthesize S-aryl thiocarbamates from O-aryl thiocarbamates via an intramolecular aryl migration from oxygen to sulfur, metal-free variations have been developed. For instance, a Newman-Kwart-type rearrangement of N-arylthiocarbamates with indoles can be achieved using dichloroiodo-benzene (PhICl₂) to produce indole-substituted thioesters. researchgate.net This highlights the principle of aryl-sulfur bond formation through rearrangement, a potential pathway for creating S-aryl thiocarbonate structures.

Synthetic Approaches for Diverse Thiocarbonyl Compounds

The creation of the thiocarbonate functional group can be approached from several directions, starting from simple building blocks like alcohols and carbon disulfide or by modifying existing carbonyl compounds.

A foundational method involves the reaction of an alcohol with carbon disulfide in the presence of a base to form a xanthate salt. This salt can then be alkylated with an appropriate alkyl halide. For instance, reacting methanol (B129727) with potassium hydroxide and carbon disulfide would yield potassium O-methyl xanthate, which could then be reacted with isopropyl bromide to form S-isopropyl O-methyl xanthate, a class of dithiocarbonate.

A more direct route to the target O-alkyl S-alkyl thiocarbonate structure involves the use of O-alkyl chlorothioformate as a key intermediate. This reagent can be synthesized by reacting an alcohol with thiophosgene. A more contemporary, one-pot method involves the reaction of an alcohol (like isobutanol) with carbon disulfide, followed by chlorination to generate the O-alkyl chlorothioformate in situ. mdpi.com This reactive intermediate is then treated with a thiol (e.g., isopropyl mercaptan) in the presence of a base to displace the chloride and form the desired S-alkyl O-alkyl thiocarbonate. This approach avoids the isolation of the often-unstable chlorothioformate intermediate. mdpi.com

Another common strategy is the thionation of a corresponding oxygen-analogue, such as a carbonate or chloroformate. Reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) are widely used to convert a carbonyl group (C=O) into a thiocarbonyl group (C=S). researchgate.net This method is particularly effective for converting ketones, esters, and amides into their thio-analogues. nih.gov

Table 1: Synthetic Approaches for Thiocarbonyl Compounds

| Method | Starting Materials | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Thiocarbonylation | Aryl Iodide, Carbon Monoxide, Thiol Surrogate | Pd(dba)₂, DBU | S-Aryl Thioester | rsc.org |

| Copper-Catalyzed C-S Coupling | O-Alkyl Phenylcarbamothioate, Arylboronic Acid | Cu₂O or Cu(OAc)₂ | O-Alkyl S-Aryl Carbonimidothioate | researchgate.net |

| From Chlorothioformate Intermediate | Alcohol, Carbon Disulfide, Chlorine, Thiol | - | S-Alkyl O-Alkyl Thiocarbonate | mdpi.com |

| Thionation | Ketone, Ester, Amide | Lawesson's Reagent or P₄S₁₀ | Thioketone, Thionoester, Thioamide | researchgate.netnih.gov |

Green Chemistry Considerations in Thiocarbonate Synthesis

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. In the context of thiocarbonate and thiocarbonyl compound synthesis, several green chemistry principles have been successfully applied to reduce waste, energy consumption, and the use of hazardous materials.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. tandfonline.comnih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and increase product yields by minimizing side reactions. nih.govtandfonline.com For example, the thionation of ketones and esters using Lawesson's reagent can be performed expeditiously under solvent-free conditions with microwave heating, which circumvents the need for dry solvents and an excess of the reagent. nih.gov

Eliminating or replacing hazardous solvents is a core tenet of green chemistry. Many modern protocols for sulfur-containing compounds focus on solvent-free reactions or the use of benign solvents like water. researchgate.netnih.gov Copper-catalyzed C-S bond formations have been successfully carried out in water, and metal-free, solvent-free processes for preparing primary thiocarbamates have also been reported. researchgate.netnih.gov

Finally, the use of recyclable or metal-free catalysts is gaining traction. researchgate.net While many C-S coupling reactions rely on precious metal catalysts, research is ongoing to develop systems that use more abundant metals or are entirely metal-free. nih.gov For example, the synthesis of thiocarbamates and dithiocarbamates can be achieved under metal- and solvent-free conditions using an inexpensive and readily available amphipathic acid reagent. nih.gov

Table 2: Green Chemistry Approaches in Thiocarbonyl Synthesis

| Green Approach | Principle | Example | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Energy efficiency, reduced reaction time, higher yields | Solvent-free thionation of ketones with Lawesson's reagent | nih.gov |

| One-Pot Synthesis | Process intensification, waste reduction | In-situ generation and reaction of chlorothioformates | mdpi.com |

| Solvent-Free / Aqueous Media | Elimination of hazardous organic solvents | Metal-free synthesis of primary thiocarbamates | nih.gov |

| Alternative Catalysis | Reduced toxicity, catalyst recyclability | Cu₂O-catalyzed C-S coupling in water | researchgate.net |

Advanced Theoretical and Computational Studies of S Isopropyl O Methyl Thiocarbonate Chemistry

Quantum Mechanical and Ab Initio Approaches

Quantum mechanical calculations have become an indispensable tool for elucidating the complex chemistries of thiocarbonates and related compounds. By solving the electronic Schrödinger equation, these methods can predict molecular structures, properties, and reaction energetics with a high degree of accuracy.

Density Functional Theory (DFT) has been widely applied to study the reactions of sulfur-containing organic compounds due to its balance of computational cost and accuracy. researchgate.netresearchgate.net The B3LYP hybrid functional is a popular choice for investigating the mechanisms of reactions like 1,3-dipolar cycloadditions in organic molecules. researchgate.net

In a study on the gas-phase elimination reaction of a related compound, O-isopropyl S-methyl dithiocarbonate, DFT calculations with the B3LYP hybrid correlation functional and large 6-31G* and 6-311+G** basis sets were employed. researchgate.net These calculations were used to estimate the activation and thermodynamic parameters for the thermal breakdown of the molecule. researchgate.net The results from these DFT studies affirmed a concerted elimination mechanism that proceeds through a two-step reaction, initiated by the formation of a six-membered transition state. researchgate.net

Theoretical investigations on other related sulfur-containing molecules, such as ketonic hydrazones derived from S-methyl dithiocarbazate, have also utilized DFT calculations to understand their pyrolytic behavior. nih.gov These studies highlight the capability of DFT to model complex, multi-step reaction pathways and to elucidate the structures of reactants, transition states, and products. nih.gov

Møller-Plesset perturbation theory, particularly at the second order (MP2), is a well-established ab initio method that improves upon the Hartree-Fock approximation by incorporating electron correlation. worldscientific.com This method has been instrumental in studying the pyrolysis of alkyl methyl (thion)carbonates, including those with isopropyl groups. worldscientific.com

A theoretical investigation into the pyrolysis of various alkyl methyl (thion)carbonates utilized the MP2/6-31G(d) level of theory to explore multiple possible reaction pathways. worldscientific.com This study considered not only the primary thermal elimination routes but also other potential mechanisms like rearrangements and nucleophilic substitutions. worldscientific.com Similarly, a comprehensive study on the thermal decomposition of a series of O-alkyl S-methyl and S-alkyl O-methyl dithiocarbonates, which included isopropyl derivatives, was conducted at the MP2/6-31G(d) level of theory. researchgate.net This research focused on the Chugaev reaction, a classic thermal elimination of xanthates. researchgate.netwikipedia.org

These MP2-level investigations provide crucial data on the energetics of different reaction channels, helping to identify the most favorable pathways and the structures of the associated transition states. worldscientific.comresearchgate.net

Elucidation of Reaction Pathways and Transition States

A primary goal of computational studies on S-isopropyl O-methyl thiocarbonate and its analogs is to map out the potential reaction pathways and characterize the high-energy transition state structures that connect reactants and products.

The thermal decomposition of xanthates, a reaction class to which the pyrolysis of this compound belongs, is known as the Chugaev elimination. wikipedia.org This reaction proceeds through a concerted, cyclic transition state. wikipedia.orgresearchgate.net Computational studies have explored two main pathways for this pyrolysis: a one-step mechanism and a two-step mechanism. researchgate.netresearchgate.net For O-alkyl S-methyl dithiocarbonates, the two-step mechanism, where the first step is the rate-limiting one, was found to be energetically favored. researchgate.net The initial step involves the formation of an alkene and a dithiocarbonate intermediate through a six-membered transition state. researchgate.net

| Compound/Reaction Type | Computational Method | Key Findings on Reaction Pathways |

| O-isopropyl S-methyl dithiocarbonate | B3LYP/6-31G*, B3LYP/6-311+G** | The elimination reaction proceeds via a two-step mechanism with a 6-membered cyclic transition state in the first step. researchgate.net |

| O-alkyl S-methyl dithiocarbonates (incl. isopropyl) | MP2/6-31G(d) | The thermolysis follows a two-step cis-concerted elimination (Chugaev reaction), with the first step being rate-limiting. researchgate.net |

| Alkyl methyl (thion)carbonates (incl. isopropyl) | MP2/6-31G(d) | Multiple pathways including thermal elimination, rearrangements, and nucleophilic substitutions were investigated. worldscientific.com |

Intrinsic Reaction Coordinate (IRC) analysis is a computational technique used to confirm that a calculated transition state smoothly connects the reactant and product minima on the potential energy surface. jlu.edu.cn By following the reaction path downhill from the transition state in both forward and reverse directions, the IRC method provides a clear depiction of the reaction trajectory. jlu.edu.cn

In the context of pyrolysis reactions, such as that of methyl azide, IRC analysis has been used to detail the sequence of bond-breaking and bond-forming events. jlu.edu.cn For instance, it can reveal whether the elimination of a small molecule, like N2 in the case of methyl azide, occurs before or concurrently with other structural changes like a hydrogen shift. jlu.edu.cn For thiocarbonate pyrolysis, IRC analysis would be crucial to definitively map the transformation from the reactant, through the cyclic transition state, to the final products (alkene, carbonyl sulfide (B99878), and methanethiol).

To understand the degree to which bond-breaking and bond-forming events occur simultaneously in a transition state, computational chemists analyze the synchronicity of the reaction. The progress of a reaction can be monitored by calculating Wiberg bond indices at various points along the reaction coordinate. researchgate.net These indices provide a measure of the bond order, and their evolution reveals the sequence and extent of bond changes.

In the study of the thermolysis of O-alkyl S-methyl dithiocarbonates, Wiberg bond indices were calculated at the MP2/6-31G(d) level of theory to follow the reaction progress. researchgate.net The analysis of these bond indices for the transition states indicated an 'early' character, meaning the transition state geometry is closer to that of the reactants than the products. researchgate.net This suggests a certain degree of asynchronicity in the bond-breaking and -forming processes within the cyclic transition state.

Mapping the energy profile of a reaction is essential for understanding its kinetics and thermodynamics. The Gibbs free energy (ΔG) is a critical thermodynamic potential that combines enthalpy (ΔH) and entropy (ΔS) and can be used to predict the spontaneity of a reaction under constant temperature and pressure. libretexts.orgyoutube.com A negative ΔG indicates a spontaneous process. youtube.comkhanacademy.org

Computational studies on the pyrolysis of xanthates have calculated the Gibbs free energies for different proposed mechanisms. researchgate.net For O-alkyl S-methyl dithiocarbonates, the Gibbs energy of activation for the one-step mechanism was found to be significantly higher (by about 50 kJ/mol) than for the rate-determining first step of the two-step mechanism. researchgate.net This large energy difference provides strong evidence that the two-step pathway is the operative mechanism. researchgate.net The calculated activation and thermodynamic parameters for the thermal decomposition of O-isopropyl S-methyl dithiocarbonate at various temperatures further contribute to a comprehensive understanding of its energy landscape. researchgate.net

| Reaction | Computational Method | Calculated Gibbs Free Energy of Activation (ΔG‡) | Conclusion |

| Thermolysis of O-alkyl S-methyl dithiocarbonates (one-step) | MP2/6-31G(d) | ~50 kJ/mol higher than two-step mechanism | One-step mechanism is less favorable. researchgate.net |

| Thermolysis of O-alkyl S-methyl dithiocarbonates (two-step) | MP2/6-31G(d) | Lower energy barrier | Two-step mechanism is the preferred pathway. researchgate.net |

Kinetic and Thermodynamic Parameter Derivations from Computational Models

The determination of kinetic and thermodynamic parameters through computational modeling is a cornerstone of modern chemical research. For a compound like this compound, these parameters would offer fundamental insights into its stability, reactivity, and potential decomposition pathways. Methodologies such as Density Functional Theory (DFT) and high-level ab initio calculations are standard tools for these investigations.

A typical computational approach would involve geometry optimization of the reactant, transition states, and products for various potential reaction pathways, such as thermal decomposition. From these optimized structures, vibrational frequency analysis is performed to confirm the nature of the stationary points (as minima or transition states) and to calculate zero-point vibrational energies (ZPVE) and thermal corrections.

Key Thermodynamic Parameters that would be derived include:

Enthalpy of Reaction (ΔH): The heat absorbed or released during a reaction.

Entropy of Reaction (ΔS): The change in the degree of disorder of the system.

Gibbs Free Energy of Reaction (ΔG): A measure of the spontaneity of a reaction.

Key Kinetic Parameters that would be derived include:

Activation Energy (Ea): The minimum energy required to initiate a chemical reaction.

Arrhenius Pre-exponential Factor (A): A frequency factor related to the collision frequency and orientation of reacting molecules.

Rate Constant (k): A measure of the reaction speed, often calculated using Transition State Theory (TST).

For instance, a functional like ωB97XD with a basis set such as def2-TZVP, which has been used in studies of other organic molecules, could be employed to model the behavior of this compound. The table below illustrates the type of data that such a computational study would aim to generate, although it must be stressed that the following values are purely hypothetical for illustrative purposes due to the absence of actual research data.

Hypothetical Thermodynamic and Kinetic Data for a Decomposition Pathway

| Parameter | Description | Hypothetical Value |

|---|---|---|

| ΔH | Enthalpy of Reaction | e.g., +150 kJ/mol |

| ΔG | Gibbs Free Energy of Reaction | e.g., +120 kJ/mol |

| Ea | Activation Energy | e.g., 200 kJ/mol |

| log(A/s⁻¹) | Log of Pre-exponential Factor | e.g., 13.5 |

Structure-Reactivity Relationships from Computational Models

The analysis would begin with the optimized ground state geometry of the molecule. Key structural parameters such as bond lengths, bond angles, and dihedral angles would be determined. Electronic properties are then calculated to provide deeper insights. These properties include:

Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom, identifying electron-rich and electron-deficient centers. For example, the carbonyl carbon in the thiocarbonate group would be expected to carry a significant positive charge, making it a potential site for nucleophilic attack.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy and spatial distribution of the HOMO indicate the ability to donate electrons, while the LUMO indicates the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting regions that are attractive to electrophiles or nucleophiles.

By analyzing these computed properties, a detailed picture of the structure-reactivity relationship can be constructed. For example, the model could reveal how the isopropyl group, compared to other alkyl groups, might electronically or sterically influence the reactivity of the thiocarbonate functional group. The table below indicates the type of structural and electronic data that would be generated and analyzed in such a study. Again, the values are illustrative.

Hypothetical Structural and Electronic Data for this compound

| Parameter | Description | Hypothetical Value |

|---|---|---|

| C=O Bond Length | Length of the carbonyl bond | e.g., 1.21 Å |

| C-S Bond Length | Length of the carbon-sulfur single bond | e.g., 1.85 Å |

| NBO Charge on C (C=O) | Partial charge on the carbonyl carbon | e.g., +0.75 e |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | e.g., -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | e.g., +1.2 eV |

Applications in Advanced Organic Synthesis and Chemical Transformations

Utilization as Synthetic Intermediates

There is no available information on the utilization of S-Isopropyl o-methyl thiocarbonate as a key synthetic intermediate in complex organic syntheses.

Role as Protecting and Blocking Groups

The use of this compound as a protecting or blocking group is not described in the searched literature for the following functionalities:

Catalytic Reactions and C-X Bond Formation

No research findings were identified that describe the participation of this compound in the following catalytic reaction:

Palladium-Catalyzed C-C Bond Formation (e.g., Methoxycarbonylation):While palladium-catalyzed methoxycarbonylation is a well-established process for C-C bond formation, the literature does not mention this compound as a reagent, substrate, or ligand in these reactions.

Due to the absence of specific data for this compound in the requested contexts, it is not possible to generate the detailed article as per the provided outline.

Compound Names Mentioned

Carbothiolation of Unsaturated Hydrocarbons

The functionalization of unsaturated hydrocarbons through carbothiolation reactions represents a powerful tool for the construction of complex molecular architectures. This compound is implicated in these processes, where a carbon-sulfur bond and a carbon-carbon bond are formed across a double or triple bond. While specific research detailing the direct use of this compound in carbothiolation was not available in the search results, the general principles of such reactions involve the addition of a sulfur-containing fragment and a carbon-based group to an alkene or alkyne. These transformations can be initiated by radical, nucleophilic, or electrophilic pathways, often catalyzed by transition metals. The structure of this compound suggests its potential to serve as a source of an isopropanethiolate radical or anion under appropriate reaction conditions, which could then participate in the carbothiolation of various unsaturated systems.

Acyl Transfer Agent Applications

This compound and related structures can function as effective acyl transfer agents in organic synthesis. While the search results did not provide a direct example with this compound, they highlight a related process where thiocarbonates are formed from carboxylic acids. rsc.org This implies the reverse, where a thiocarbonate transfers an acyl group, is a fundamental reaction. In such applications, the thiocarbonate can react with nucleophiles, leading to the transfer of the acyl group (in this case, a methoxycarbonyl group) to the nucleophile. The efficiency of this transfer is influenced by the nature of the thiol leaving group. The isopropylthio group in this compound can act as a leaving group, facilitating the delivery of the methoxycarbonyl moiety to a variety of substrates, including amines, alcohols, and other nucleophiles, to form carbamates, carbonates, and other corresponding acylated products.

Generation of Transient Reactive Species (e.g., Thiocarbonyl Ylides)

The generation of transient reactive species is a cornerstone of modern synthetic chemistry, enabling the construction of complex cyclic and acyclic systems. Thiocarbonyl compounds are known precursors to thiocarbonyl ylides, which are highly reactive 1,3-dipoles. rug.nl These ylides can be generated through various methods, including the thermolysis or photolysis of suitable precursors. rug.nlresearchgate.net While the direct generation of a thiocarbonyl ylide from this compound is not explicitly detailed in the provided search results, the thiocarbonyl group within its structure is the key functionality for such transformations. Under thermal or photochemical conditions, related thiocarbonyl compounds can undergo fragmentation or rearrangement to form thiocarbonyl ylides. These reactive intermediates can then participate in a variety of pericyclic reactions, most notably 1,3-dipolar cycloadditions with various dipolarophiles, to construct five-membered heterocyclic rings containing sulfur. researchgate.net

Derivatization and Further Functionalization Strategies

The versatility of this compound extends to its role as a synthetic intermediate that can be converted into other valuable functional groups.

Conversion of Thiocarbonates to Thiols

A significant application of thiocarbonates is their conversion to thiols, which are important compounds in various areas of chemistry and biology. rsc.org Research has demonstrated efficient one-pot protocols for the transformation of carboxylic acids into thiols, proceeding through a thiocarbonate intermediate. rsc.org The process involves the initial formation of a thiocarbonate, which is then hydrolyzed under basic conditions to yield the corresponding thiol. rsc.org For instance, after the formation of various thiocarbonates, a work-up with aqueous potassium carbonate solution can smoothly convert them to the free thiols. rsc.org This methodology underscores the utility of the thiocarbonate moiety as a protected form of a thiol, which can be unmasked under mild conditions when needed.

Table 1: Examples of Thiocarbonate to Thiol Conversion

| Starting Material Class | Reagents for Thiol Formation | Resulting Product |

| Alkyl Thiocarbonates | Aqueous Base (e.g., K2CO3, H2O) | Alkyl Thiols |

| Aryl Thiocarbonates | Aqueous Base (e.g., K2CO3, H2O) | Aryl Thiols |

This table illustrates the general conversion of thiocarbonates to thiols based on the principles described in the literature.

Other Synthetic Transformations

Beyond their conversion to thiols, thiocarbonates like this compound can undergo a range of other synthetic transformations. The sulfur atom in thiocarbonates can be oxidized to the corresponding sulfoxides and sulfones, which themselves are valuable synthetic intermediates. libretexts.org For example, treatment of a related sulfide (B99878) with hydrogen peroxide can yield a sulfoxide, and further oxidation can produce a sulfone. libretexts.org Additionally, the thiocarbonate linkage can be cleaved under various reductive or oxidative conditions to yield different products. The radical-based transformations of thiocarbonates are also of significant interest. For example, a radical clock experiment with an α-cyclopropyl substituted acid led to the formation of an S-alkenyl thiocarbonate, demonstrating the potential for radical-mediated rearrangements and functionalizations. rsc.org

Future Research Directions and Green Chemistry Integration

Development of Novel and Sustainable Synthetic Methodologies for Thiocarbonates

Current research is actively exploring greener and more efficient ways to synthesize thiocarbonates, moving away from traditional methods that may involve hazardous reagents or produce significant waste.

Key Developments:

Catalytic Approaches: The use of catalysts, including both metal-based and organocatalysts, is a primary focus for developing sustainable synthetic routes. researchgate.net For instance, the synthesis of cyclic thiocarbonates, which are valuable monomers for polymerization, is being improved through catalytic conversions of diols. researchgate.net

Renewable Feedstocks: A major goal is to utilize renewable resources instead of depleting fossil fuels. nih.govresearchgate.net The synthesis of phenols from biomass waste, which can then be used in further chemical processes, exemplifies this trend. greenchemistry-toolkit.org

Safer Solvents: There is a significant push to replace hazardous organic solvents with greener alternatives like water, ionic liquids, or organic carbonates. researchgate.netrsc.org Organic carbonates, in particular, are gaining attention as they are often biodegradable and have low toxicity. rsc.org

Exploration of Undiscovered Mechanistic Pathways and Structure-Function Relationships

A deeper understanding of how thiocarbonates react and how their structure dictates their function is essential for designing new applications.

Mechanistic Insights:

Radical Chemistry: The thiocarbonyl group exhibits diverse reactivity, participating in reactions with nucleophiles, electrophiles, and radicals. rsc.org The reversible addition-fragmentation chain transfer (RAFT) polymerization, a powerful technique for creating well-defined polymers, heavily relies on the radical reactivity of thiocarbonyl compounds. rsc.org

Reaction Kinetics: Studies on the kinetics and mechanisms of thiocarbonate reactions with nucleophiles, such as amines and hydroxide (B78521) ions, provide valuable data for predicting reactivity and optimizing reaction conditions. acs.org The rate of these reactions is influenced by the electronic properties of the substituents on the thiocarbonate molecule. nih.gov

Computational Modeling: Quantum chemical calculations are being employed to investigate reaction mechanisms at a molecular level. researchgate.net For example, these calculations have been used to understand the formation of thiocarbonates on the surface of magnesium oxide. researchgate.net

Structure-Function Relationships:

The relationship between the molecular structure of a thiocarbonate and its properties is a key area of investigation. rsc.orgnih.gov By systematically modifying the structure, researchers can tune the compound's reactivity, stability, and physical properties for specific applications. nih.govnih.gov For example, in the development of potential inhibitors for enzymes like acetylcholinesterase, the structure of thiocarbonate derivatives is systematically altered to optimize their inhibitory potency. nih.gov

Expanded Applications in Complex Molecule Synthesis and Functional Material Science

The unique reactivity of thiocarbonates makes them valuable building blocks for creating complex organic molecules and advanced materials with tailored properties.

Synthesis of Complex Molecules:

Natural Product Synthesis: Thiocarbonates serve as versatile intermediates in the synthesis of complex natural products and other biologically active molecules.

Drug Discovery: The development of novel thiocarbonate derivatives is an active area of research in drug discovery, with studies exploring their potential as enzyme inhibitors. nih.gov

Functional Materials:

Polymer Science: Thiocarbonates are extensively used in polymer chemistry, particularly in RAFT polymerization, to produce polymers with controlled architectures and functionalities. rsc.orgnih.gov These polymers have applications in areas such as drug delivery, smart materials, and functional surfaces. rsc.org

Material Modification: The thiocarbonyl group can be used for post-polymerization modification, allowing for the introduction of specific functionalities onto a polymer chain. rsc.org

Sulfur-Containing Polymers: Polymers containing sulfur, such as polythiocarbonates and polythioethers, often exhibit enhanced thermal properties and degradability compared to their oxygen-based counterparts. researchgate.netnih.gov

Integration of Green Chemistry Principles in Thiocarbonate Chemistry and Industrial Relevance

The adoption of green chemistry principles is paramount for the future of thiocarbonate chemistry in industrial settings. acs.orgresearchgate.net This involves a holistic approach to chemical processes, from the choice of starting materials to the design of the final product.

Core Green Chemistry Principles in Action:

Waste Prevention: The primary goal is to design syntheses that generate minimal waste. nih.govjotse.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption and environmental impact. nih.govacs.org

Catalysis: The use of selective catalysts is preferred over stoichiometric reagents to minimize waste and improve efficiency. nih.gov

Designing for Degradation: Chemical products should be designed to break down into harmless substances at the end of their lifecycle. nih.gov

The global market for green chemistry is predicted to grow significantly, indicating a strong industrial shift towards more sustainable practices. greenindustryplatform.org By embracing these principles, the chemical industry can reduce its environmental footprint while simultaneously achieving economic benefits. researchgate.net The development of greener synthetic routes for thiocarbonates and their application in sustainable materials are key to this transition. researchgate.netresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.